molecular formula C7H8ClNO B173323 2-(6-Chloropyridin-3-YL)ethanol CAS No. 117528-28-6

2-(6-Chloropyridin-3-YL)ethanol

Cat. No. B173323
M. Wt: 157.6 g/mol
InChI Key: GRVARUXBHWDCML-UHFFFAOYSA-N
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Patent
US08242116B2

Procedure details

To a stirred solution of 2-chloropyridine-5-acetic acid (800 mg, 4.60 mmol) in THF (30 mL) at 0° C. under a nitrogen atmosphere was added triethylamine (2.20 mL, 10.3 mmol) and isobutyl chloroformate (1.20 mL, 9.33 mmol). The reaction was stirred for 50 minutes then sodium borohydride (1.77 g, 46 mmol) was added and the suspension stirred at r.t. for 16 h then at reflux for a further 4 h. The resulting mixture was partitioned between DCM (50 mL) and water (50 mL). The organic fraction was washed with brine (50 mL), dried (MgSO4) and concentrated in vacuo to yield the title compound (800 mg, quantitative) as a brown oil. LCMS (ES+) 158.0 (M+H)+, RT 1.81 minutes (85% purity) (Method 1).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](O)=[O:10])=[CH:4][N:3]=1.C(N(CC)CC)C.ClC(OCC(C)C)=O.[BH4-].[Na+]>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH2:8][CH2:9][OH:10])=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)CC(=O)O
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.2 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension stirred at r.t. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between DCM (50 mL) and water (50 mL)
WASH
Type
WASH
Details
The organic fraction was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 110.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.